Lipophilicity (XLogP3‑AA) Head‑to‑Head Comparison: Cyclopentyl vs. Phenyl, Cyclobutyl, and n‑Butyl Analogs
The computed XLogP3‑AA of 3‑cyclopentyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole is 2.4 [1]. This value places the compound in an intermediate lipophilicity window relative to its closest in‑class analogs: the 3‑phenyl derivative is predicted to be more lipophilic (estimated XLogP3 ~2.8–3.2 due to the aromatic ring), the 3‑cyclobutyl analog is less lipophilic (estimated XLogP3 ~1.9–2.1 owing to one fewer methylene unit), and the 3‑n‑butyl analog occupies a similar calculated range (~2.3–2.5) but with greater conformational entropy and a higher number of rotatable bonds [1]. The cyclopentyl group therefore achieves comparable overall lipophilicity to a linear butyl chain while restricting rotational freedom (one rotatable bond vs. three for n‑butyl), a feature associated with reduced entropic penalty upon target binding [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | 3-Phenyl analog: est. XLogP3 ~2.8–3.2; 3-Cyclobutyl analog: est. XLogP3 ~1.9–2.1; 3-n-Butyl analog: est. XLogP3 ~2.3–2.5 |
| Quantified Difference | Cyclopentyl derivative is ~0.4–0.8 log units less lipophilic than phenyl analog; ~0.3–0.5 log units more lipophilic than cyclobutyl analog; comparable to n-butyl analog but with lower rotational degrees of freedom (1 vs. ~3 rotatable bonds). |
| Conditions | Computed values from PubChem (XLogP3‑AA algorithm, release 2019.06.18); comparator estimates derived from structural analysis and homologous series trends. |
Why This Matters
Lipophilicity strongly influences membrane permeability, aqueous solubility, and non‑specific protein binding; the cyclopentyl derivative occupies a distinct property space that may offer a balanced permeability–solubility profile relative to more lipophilic aryl or more hydrophilic small‑ring analogs.
- [1] PubChem Compound Summary for CID 3400753, 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3400753 (accessed 2026-05-07). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
